molecular formula C18H18N2O2 B15127596 N-(Phenylmethyl)-D-tryptophan

N-(Phenylmethyl)-D-tryptophan

Cat. No.: B15127596
M. Wt: 294.3 g/mol
InChI Key: YJOWHGZQECXOGW-QGZVFWFLSA-N
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Description

Significance of D-Amino Acid Derivatives in Biochemical Systems

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, and their derivatives play crucial and diverse roles in nature. nih.gov Initially considered "unnatural," D-amino acids are now recognized as important components in various biological systems, from the peptidoglycan cell walls of bacteria to peptide hormones and antibiotics in other organisms. tandfonline.com A key feature of D-amino acid-containing peptides is their increased resistance to proteolysis by endogenous enzymes, which typically exhibit high stereospecificity for L-amino acids. nih.gov This enhanced biostability makes D-amino acid derivatives attractive candidates for the development of therapeutic peptides and other bioactive molecules with improved pharmacokinetic properties. nih.gov

Overview of D-Tryptophan as a Scaffold for Chemical Modification

D-Tryptophan, the D-enantiomer of the essential amino acid L-tryptophan, serves as a valuable starting point for the synthesis of novel bioactive compounds. nih.gov Its indole (B1671886) ring is a rich platform for chemical derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physical, chemical, and biological properties. researchgate.netnih.gov The modification of D-tryptophan can lead to the creation of compounds with a wide range of potential applications, from probes for studying biological processes to new therapeutic agents. ontosight.aimdpi.com The inherent biocompatibility of the tryptophan core, combined with the stability conferred by the D-configuration, makes its derivatives particularly interesting for in vivo applications. mdpi.com

Historical Context of N-Substituted Amino Acid and Peptide Analogue Development

The development of N-substituted amino acids and their peptide analogues has a rich history rooted in the desire to create peptides with enhanced properties. Early methods for N-alkylation, such as the base-mediated alkylation of N-tosyl sulfonamides, were developed to introduce modifications that could improve the characteristics of peptides. monash.edu N-methylation, for instance, was found to increase lipophilicity, thereby enhancing solubility in non-aqueous environments and improving membrane permeability, making peptides more bioavailable. monash.edu Over the years, a variety of synthetic strategies have been developed to create N-substituted amino esters and acids, including biocatalytic approaches using imine reductases, which offer a more sustainable alternative to traditional chemical methods. nih.gov These advancements have provided chemists with a powerful toolkit for designing and synthesizing peptide analogues with fine-tuned properties for a range of applications.

Research Scope and Focus on N-(Phenylmethyl)-D-tryptophan and Related Architectures

This article focuses specifically on the chemical compound this compound, also known as N-benzyl-D-tryptophan. The introduction of the phenylmethyl (benzyl) group to the nitrogen atom of D-tryptophan creates a distinct molecular architecture with the potential for unique biological interactions. Research into such N-substituted tryptophan derivatives is driven by the prospect of developing novel compounds that can serve as inhibitors of specific enzymes or as modulators of biological pathways. nih.gov The study of this compound and related structures contributes to the broader understanding of how N-substitution influences the bioactivity of amino acid derivatives and provides a basis for the rational design of new molecules with targeted functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(2R)-2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22)/t17-/m1/s1

InChI Key

YJOWHGZQECXOGW-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Phenylmethyl D Tryptophan and Its Derivatives

Stereoselective Synthesis of D-Tryptophan Scaffolds

The foundation for producing N-(phenylmethyl)-D-tryptophan lies in the efficient and stereoselective synthesis of the D-tryptophan scaffold itself. While L-tryptophan is the naturally abundant enantiomer, various methods have been established to access the D-isomer. These strategies are critical for creating peptides with enhanced stability against enzymatic degradation.

One prominent approach involves enzymatic resolution, where a racemic mixture of a tryptophan derivative is subjected to an enzyme that selectively acts on one enantiomer, allowing for the separation of the other. For instance, acylases can be used to selectively deacylate N-acyl-L-tryptophan, leaving N-acyl-D-tryptophan untouched and ready for isolation and subsequent deprotection.

Another powerful method is asymmetric synthesis. This can be achieved through the use of chiral catalysts or auxiliaries. For example, engineered tryptophan synthase β-subunits (TrpB) can catalyze the condensation of indole (B1671886) with a serine substrate to form tryptophan. google.com By employing engineered TrpB variants, it is possible to direct the synthesis towards the D-enantiomer with high stereoselectivity. google.com Additionally, chemo-regio- and stereoselective cycloadditions between glycals and aspartic acid derivatives can produce orthogonally functionalized scaffolds for glycopeptide mimetics, which can be adapted for the synthesis of D-amino acids. nih.gov

Furthermore, late-stage saturation of indole-containing molecules through photocatalytic intramolecular [2+2] cycloaddition presents a novel strategy for creating complex, three-dimensional scaffolds which can be precursors to D-tryptophan analogues. acs.orgacs.org These methods provide access to a diverse range of D-tryptophan building blocks, essential for the subsequent N-alkylation step.

N-Alkylation and Arylmethylation Techniques for Tryptophan Alpha-Amino Nitrogen

The introduction of a phenylmethyl group onto the α-amino nitrogen of D-tryptophan is a key step that significantly influences the properties of the resulting amino acid and any peptide into which it is incorporated. This modification can enhance resistance to enzymatic degradation and modulate biological activity.

Direct Phenylmethyl Installation Approaches

Direct N-alkylation of unprotected or minimally protected amino acids offers an atom-economical route to N-substituted derivatives. A notable method involves the direct N-alkylation of unprotected α-amino acids with alcohols using a homogeneous ruthenium catalyst. nih.gov This approach is highly selective and produces water as the only byproduct, simplifying purification. nih.gov For instance, reacting an amino acid with benzyl (B1604629) alcohol in the presence of the catalyst can yield the N-benzylated product. nih.gov

Another direct approach is reductive amination. This involves reacting the amino acid with benzaldehyde (B42025) to form a Schiff base, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. Care must be taken to control the reaction conditions to avoid over-alkylation and racemization.

A protocol for the N1-alkylation of the indole nitrogen of Nα-protected tryptophans has also been developed, providing quick and epimerization-free access to tryptophan derivatives that can be directly used in peptide synthesis. thieme-connect.com While this method targets the indole nitrogen, similar principles of base-mediated alkylation can be adapted for the α-amino nitrogen under appropriate protecting group strategies.

Protection-Deprotection Strategies in N-Substitution

To achieve selective N-phenylmethylation, a protection-deprotection strategy is often employed. This involves protecting the carboxylic acid and the indole nitrogen of D-tryptophan before introducing the phenylmethyl group to the α-amino nitrogen.

The α-amino group can be protected with a group that is later selectively removed to allow for benzylation. A common strategy involves the use of an acid-labile protecting group like tert-butoxycarbonyl (Boc). peptide.com Once the other functional groups are protected, the Boc group can be removed with an acid such as trifluoroacetic acid (TFA), freeing the α-amino group for alkylation with benzyl bromide or a similar benzylating agent in the presence of a mild base. peptide.comresearchgate.net

Conversely, the α-amino group can be left unprotected while the indole nitrogen and carboxylic acid are protected. The indole nitrogen is often protected with a Boc group, which can be introduced using Boc2O and 4-dimethylaminopyridine. researchgate.net The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl ester. Following benzylation of the α-amino group, the protecting groups are removed. The indole Boc group is cleaved with TFA, and the ester is hydrolyzed under basic conditions or removed by hydrogenolysis in the case of a benzyl ester.

The choice of protecting groups is crucial and must be orthogonal to allow for their selective removal without affecting other parts of the molecule. For example, the formyl group has been used to protect the indole nitrogen of tryptophan during peptide synthesis. peptide.comgoogle.comacs.org This group is stable under many conditions used in peptide synthesis but can be removed with a base at the end of the synthesis. google.com

Peptide Synthesis Incorporating this compound as a Residue

The incorporation of N-methylated, and by extension N-benzylated, amino acids into peptides presents challenges due to the increased steric hindrance of the secondary amine. peptide.com This steric bulk can significantly slow down the coupling reaction and increase the risk of side reactions.

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides. However, standard coupling conditions are often inefficient for N-substituted amino acids. acs.org To overcome this, more potent coupling reagents and modified protocols are necessary.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven to be effective for coupling sterically hindered N-methylated amino acids. peptide.comnih.gov These reagents form highly activated esters that can react more readily with the secondary amine of the growing peptide chain. The coupling reactions often require longer reaction times and may need to be repeated to ensure complete reaction. peptide.com Monitoring the coupling reaction is also more challenging, as the commonly used ninhydrin (B49086) test does not work for secondary amines. The bromophenol blue test can be used as an alternative. peptide.com

Another strategy involves the in-situ N-methylation of amino acids on the solid support. This involves protecting the primary amine of a resin-bound amino acid, methylating the resulting secondary amine, and then deprotecting it for the next coupling step. nih.gov A similar on-resin benzylation could be envisioned, though it would require careful optimization.

Coupling ReagentDescriptionApplication in N-Substituted Amino Acid Coupling
HATU A highly effective aminium-based coupling reagent.Often used with a base like DIEA to facilitate coupling of sterically hindered amino acids. peptide.com
PyBOP/HOAt A phosphonium-based coupling reagent used in combination with HOAt.A promising reagent system for difficult couplings, including those involving N-methyl amino acids. acs.orgnih.gov
PyAOP A phosphonium-based reagent similar to PyBOP but with a 7-azabenzotriazole core.Shown to be effective for coupling N-methyl amino acids where other reagents fail. nih.gov
BOP-Cl Bis(2-oxo-3-oxazolidinyl)phosphinic chloride.An older but still useful reagent for coupling N-methyl amino acids. peptide.com
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphate.Another effective phosphonium (B103445) salt-based coupling reagent for sterically demanding couplings. peptide.com

Solution-Phase Coupling Methodologies

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for shorter peptides or large-scale synthesis. In this approach, the coupling reactions are carried out in a suitable solvent, and the product is isolated and purified after each step.

Similar to SPPS, powerful coupling reagents are required for the efficient coupling of this compound. Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can be used, although racemization can be a concern. youtube.com More modern reagents like T3P® (Propylphosphonic anhydride) have been shown to be effective and offer a greener alternative for solution-phase synthesis. rsc.org

A key advantage of solution-phase synthesis is that it allows for easier monitoring of the reaction progress by techniques like TLC and HPLC. This enables the optimization of reaction conditions for each coupling step to maximize the yield and minimize side products. After the peptide is synthesized, the protecting groups are removed in a final deprotection step.

Chemical Derivatization at the Indole Nitrogen and Carboxyl Functionalities

The substitution at the N1 position of the indole ring is a key strategy for creating analogues. While the parent compound is N-benzylated at the alpha-amino group, further substitution at the indole nitrogen can significantly alter its biological and chemical characteristics.

Research has demonstrated the synthesis of various N-substituted indole derivatives. A common method involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), followed by alkylation with a substituted benzyl halide. nih.gov This reaction creates a new carbon-nitrogen bond at the N1 position. Studies on tryptanthrin, an indole-containing scaffold, have also explored N-benzyl/aryl substitution to create dual inhibitors of key enzymes. nih.gov This highlights the importance of the N-substituent on the indole core for molecular interactions.

Table 1: Examples of Indole N1-Substitution Reactions

Starting MaterialReagentProductResearch Focus
3-(Phenylimino)indolin-2-oneSodium Hydride, Substituted Benzyl Halide1-(Substituted benzyl)-3-(phenylimino)indolin-2-oneSynthesis of antiplatelet aggregation agents. nih.gov
TryptanthrinN/AN-Benzyl/Aryl Substituted TryptanthrinDevelopment of dual inhibitors for Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov

This strategic N1-alkylation is significant, as studies have shown that the absence of a substituent like the benzyl group on the indole nitrogen can lead to a considerable decrease or complete loss of certain biological activities, underscoring the role of this modification as a critical pharmacophore. nih.gov

The carboxylic acid functionality of this compound is readily converted into esters and amides, providing access to a wide range of derivatives. These modifications are fundamental in peptide synthesis and in the creation of prodrugs or analogues with altered solubility and metabolic stability.

Esterification is commonly achieved by reacting the amino acid with an alcohol under acidic conditions. For instance, treatment of tryptophan with thionyl chloride (SOCl₂) in anhydrous methanol (B129727) leads to the formation of the corresponding methyl ester. mdpi.com This method is efficient for protecting the carboxyl group during subsequent synthetic steps.

Amide bond formation requires the activation of the carboxyl group. A standard synthetic route involves coupling the N-protected amino acid with an amine. nih.gov Coupling reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) are employed to facilitate this reaction, often in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine). nih.gov These methods allow for the sequential construction of peptide chains.

Table 2: Representative Carboxyl Group Modifications

Starting MaterialReagent(s)Product TypeKey Transformation
L-TryptophanThionyl Chloride, MethanolMethyl EsterEsterification of the carboxyl group. mdpi.com
N-protected TryptophanAmine, BOP-Cl, Hünig's BaseAmide (Dipeptide)Amide bond formation for peptide coupling. nih.gov
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineSubstituted Benzyl IsocyanateCarboxamideFormation of N-benzyl carboxamide derivatives. nih.gov

Synthesis of this compound-containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess modified backbones. These modifications are introduced to enhance stability against enzymatic degradation, improve oral bioavailability, and constrain the molecule into a bioactive conformation.

To overcome the inherent liabilities of the peptide bond, which is susceptible to cleavage by proteases, various non-peptide bond linkages have been developed. nih.govkhanacademy.org One innovative approach involves the concept of N-aminopeptides (NAPs), which incorporate backbone hydrazide or hydroxamate bonds instead of traditional amide bonds. nih.gov These modifications introduce unique conformational preferences and opportunities for further diversification. The synthesis of NAPs can be achieved using solid-phase peptide synthesis (SPPS) protocols, allowing for the systematic incorporation of these modified linkages into a peptide sequence. nih.gov

Another strategy involves building upon complex heterocyclic scaffolds. For example, tryptophan derivatives have been used to synthesize novel compounds containing an azepine ring fused to the indole structure, creating complex tetrahydroazepino[4,5-b]indole systems. mdpi.com This approach moves significantly away from the linear peptide structure, introducing a rigid, three-dimensional framework.

Table 3: Examples of Non-Peptide Bond Linkages and Scaffolds

StrategyLinkage/Scaffold TypeSynthetic MethodResulting Structure
N-Aminopeptide (NAP) SynthesisHydrazide/Hydroxamate BondSolid-Phase Peptide Synthesis (SPPS) with N-aminated building blocks. nih.govPeptide backbone with N-N or N-O bonds. nih.gov
Heterocyclic Scaffold SynthesisTetrahydroazepino[4,5-b]indoleMulti-step synthesis involving Pictet–Spengler-type reactions. mdpi.comFused polycyclic system containing the tryptophan core. mdpi.com

Cyclization is a powerful tool in medicinal chemistry to reduce conformational flexibility and lock a molecule into its bioactive shape. This often leads to increased receptor affinity and selectivity.

One advanced method for creating constrained analogues is through transition metal-catalyzed C-H activation. nih.gov For instance, rhodium-catalyzed C7-H maleimidation of a tryptophan residue within a peptide allows for subsequent intramolecular cyclization, creating "stapled" peptides with enhanced structural rigidity. nih.gov This late-stage functionalization provides access to distinct peptide scaffolds that are not easily achievable through traditional methods.

The synthesis of diketopiperazines represents another common approach to creating cyclic structures. These are cyclic dipeptides formed by the head-to-tail condensation of two amino acids. The synthesis of a tryptophan-dehydrobutyrine diketopiperazine has been reported, starting from L-tryptophan and involving several steps, including peptide coupling and final cyclization under basic conditions. nih.gov Such cyclic structures serve as conformationally restricted dipeptide mimetics.

Table 4: Methodologies for Cyclic and Constrained Analogues

Cyclization StrategyKey ReactionResulting StructureResearch Goal
Peptide StaplingRhodium-catalyzed C-H maleimidation and macrocyclization. nih.govC7-linked macrocyclic tryptophan-containing peptide. nih.govCreation of conformationally restricted peptides with potential therapeutic applications. nih.gov
Diketopiperazine FormationIntramolecular cyclization of a dipeptide precursor. nih.govCyclic dipeptide (Diketopiperazine).Synthesis of natural products and their analogues. nih.gov
Fused Ring System SynthesisPictet–Spengler reaction followed by intramolecular cyclization. mdpi.com(S)-methyl 5-phenyl-3-tosyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-2-carboxylate. mdpi.comDevelopment of novel heterocyclic compounds with potential bioactivity. mdpi.com

Molecular Structure and Conformational Analysis of N Phenylmethyl D Tryptophan Derivatives

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce detailed information about atomic connectivity, functional groups, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of molecules in solution. For derivatives of tryptophan, ¹H NMR spectroscopy provides critical insights into the chemical environment of each proton. researchgate.nethmdb.caresearchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra allow for the precise mapping of atomic positions and the determination of torsional angles that define the molecule's conformation. researchgate.nethmdb.caresearchgate.net

For instance, the aromatic region of the ¹H NMR spectrum is particularly informative for tryptophan derivatives, revealing details about the indole (B1671886) ring and the phenyl group of the N-phenylmethyl substituent. researchgate.net Specific proton resonances can be assigned to the indole H3, as well as to the protons of the phenyl ring, providing data on their shielding or deshielding, which is influenced by their spatial proximity to other parts of the molecule. researchgate.net

Proton Typical Chemical Shift Range (ppm) in Tryptophan Derivatives Information Gained
Indole NH10.0 - 11.0Hydrogen bonding, solvent exposure
Aromatic (Indole & Phenyl)6.8 - 7.8Electronic environment, substituent effects
α-CH3.5 - 4.5Backbone conformation
β-CH₂2.9 - 3.4Side-chain conformation, rotamer populations
Benzyl (B1604629) CH₂3.8 - 4.8Conformation of the N-phenylmethyl group

This table is interactive. Click on the headers to sort.

Vibrational and Electronic Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and their vibrational modes. acs.orgasianpubs.org In the context of N-(Phenylmethyl)-D-tryptophan derivatives, these techniques can identify characteristic vibrations of the amide, carboxylic acid, indole, and phenyl groups. The frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.org

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within the molecule. The indole ring of tryptophan is a natural fluorophore, and its fluorescence is highly sensitive to the local environment. nih.gov Changes in the emission spectra can indicate alterations in the conformation of the tryptophan side chain and its proximity to quenching groups. nih.govnih.gov

Spectroscopic Technique Key Vibrational/Electronic Bands Structural Insights
FTIR Spectroscopy Amide I (~1650 cm⁻¹), Amide II (~1550 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹)Secondary structure, hydrogen bonding patterns. gre.ac.uk
Raman Spectroscopy Indole ring modes (e.g., ~760, ~880, ~1010, ~1360 cm⁻¹), Phenyl ring modesSide-chain orientation, local environment of the aromatic rings. acs.orgnih.gov
UV-Vis Spectroscopy π-π* transitions of indole and phenyl rings (~280 nm)Aromatic stacking interactions, solvent polarity.
Fluorescence Spectroscopy Tryptophan emission maximum (~350 nm)Side-chain conformation, solvent accessibility, quenching effects. nih.gov

This table is interactive. Click on the headers to sort.

Terahertz time-domain spectroscopy (THz-TDS) has also been employed to investigate low-frequency torsional vibrational modes in tryptophan, providing insights into the collective motions of the molecule. nih.gov

Conformational Dynamics Studies

Molecules are not static entities but rather exist as an ensemble of interconverting conformations. Understanding these dynamic processes is crucial for a complete picture of molecular behavior.

Investigation of Side-Chain Rotamer Populations

The fluorescence decay of the tryptophan residue is also sensitive to the rotameric state, with different conformations exhibiting distinct fluorescence lifetimes. nih.gov This phenomenon has been used to study the conformational heterogeneity of tryptophan-containing peptides. nih.gov

Backbone Flexibility and Structural Stability Assessments

The peptide backbone of this compound also possesses a degree of flexibility, primarily defined by the torsional angles phi (φ) and psi (ψ). The allowed values of these angles are depicted in a Ramachandran plot. conicet.gov.ar The stability of different backbone conformations can be assessed through a combination of experimental techniques and computational methods. conicet.gov.ar

Mass spectrometry-based methods, such as hydroxyl radical protein footprinting, can probe the solvent accessibility of different parts of the molecule, providing insights into its three-dimensional structure and flexibility. nih.gov By exposing the molecule to hydroxyl radicals, which covalently modify solvent-exposed residues, and then analyzing the modification sites by MS, regions of conformational stability and flexibility can be mapped. nih.gov

Single-Molecule Conformational Dynamics Approaches

The study of the conformational dynamics of single molecules provides invaluable insights into the behavior of complex biomolecules. Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) are powerful tools for observing the dynamic changes in molecular structures. In principle, smFRET could be applied to study the conformational fluctuations of this compound by labeling the molecule with appropriate donor and acceptor fluorophores. Such an approach would allow for the real-time observation of the molecule's conformational states and the kinetics of transitions between them. However, at present, there are no published studies that have employed these single-molecule techniques to investigate this compound.

Chiral Recognition and Stereochemical Influence on Molecular Conformation

The chirality of this compound, originating from the D-configuration of the alpha-carbon, is a critical feature that would govern its interactions with other chiral molecules and its own conformational preferences.

The comparison between the conformational properties of this compound and its enantiomer, N-(Phenylmethyl)-L-tryptophan, as well as potential diastereomers, is crucial for understanding its stereochemical influence. It is expected that the different spatial arrangement of the substituents around the chiral center would lead to distinct stable conformations and energy landscapes for each stereoisomer. These differences would manifest in their biological activity and their behavior in chiral environments. Unfortunately, no specific studies detailing these conformational differences through techniques like NMR spectroscopy or computational modeling for this compound could be located.

Spectroscopic methods are instrumental in elucidating the chiral nature of molecules. Circular Dichroism (CD) spectroscopy, in particular, is a primary technique for observing the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD spectrum of this compound would provide a unique fingerprint of its chiral structure. While the principles of CD spectroscopy are well-established for tryptophan and its derivatives, specific CD spectra for this compound are not available in the surveyed literature. Similarly, detailed NMR studies that could reveal the specific spatial arrangement of atoms and thus the conformational preferences due to chirality have not been reported for this compound.

Molecular Interactions and Biological Receptor Binding Studies

Mechanisms of Protein-Ligand Interaction with D-Tryptophan Derivatives

The interaction of tryptophan derivatives with protein binding sites is a complex interplay of various factors including stereochemistry, charge distribution, and the nature of substituent groups.

The Tryptophan Repressor (TrpR) is a well-studied transcription factor that regulates tryptophan metabolism in bacteria. It functions as a homodimer that, upon binding two molecules of L-tryptophan, undergoes a conformational change enabling it to bind to operator DNA and repress gene transcription. The binding of the L-tryptophan co-repressor is crucial for this activation.

Direct studies on the interaction of N-(Phenylmethyl)-D-tryptophan with TrpR are not extensively documented in publicly available research. However, the specificity of TrpR for L-tryptophan suggests that this compound would likely not serve as an effective co-repressor. The D-stereoisomer of tryptophan has a significantly lower binding affinity for TrpR compared to the natural L-isomer. Furthermore, the bulky N-phenylmethyl substituent would likely introduce steric hindrance within the tryptophan binding pocket of the TrpR protein, further impeding a productive interaction.

CompoundStereochemistryN-SubstituentExpected TrpR Binding
L-TryptophanLNoneHigh Affinity
D-TryptophanDNoneLow Affinity
This compoundDPhenylmethylVery Low to No Affinity (Predicted)

This table is illustrative and based on established principles of TrpR binding.

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor primarily expressed on immune cells that recognizes N-formylated peptides from bacteria and damaged host cells, initiating an inflammatory response. ontosight.ai Antagonists of FPR1 are of interest for their potential to modulate inflammation.

While there is no direct evidence of this compound acting as an FPR1 antagonist, studies on related tryptophan-containing dipeptides have shown that they can exhibit potent and selective FPR1 antagonism. nih.gov For instance, derivatives of N-benzoyl-Trp-Phe-OMe have been identified as having a suitable core structure for interaction with FPR1. nih.gov The mechanism of antagonism often involves the molecule occupying the receptor's binding pocket, thereby preventing the binding of endogenous agonists like fMLF. The hydrophobic and aromatic nature of the tryptophan side chain is often a key contributor to the binding affinity of these antagonists. The phenylmethyl group of this compound could potentially enhance such hydrophobic interactions within the FPR1 binding site.

The Neurokinin-1 (NK-1) receptor is a G protein-coupled receptor that binds the neuropeptide Substance P, playing a role in pain transmission and inflammation. Research into NK-1 receptor antagonists has explored various tryptophan derivatives. Notably, a series of N-acyl-L-tryptophan benzyl (B1604629) esters have been identified as potent Substance P antagonists. nih.gov For example, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) competitively inhibits the binding of Substance P to the human NK-1 receptor with high affinity. nih.gov

However, it is crucial to note that these studies focus on L-tryptophan derivatives with an N-acyl substitution. There is no direct evidence to suggest that this compound binds to the NK-1 receptor. In fact, a study has corrected a common misconception, demonstrating that N-acetyl-L-tryptophan (NAT) does not significantly bind to either human or rat NK-1 receptors at physiological concentrations. This highlights the high specificity of the receptor and the importance of specific structural features for binding. The D-stereochemistry and the phenylmethyl group of this compound represent significant structural deviations from the known L-acyl tryptophan-based NK-1 antagonists.

CompoundStereochemistryN-SubstituentNK-1 Receptor Binding Affinity (IC50)
L-732,138LAcetyl2.3 ± 0.7 nM nih.gov
N-acetyl-L-tryptophanLAcetylNo significant binding
This compoundDPhenylmethylNot documented

This table presents data for related compounds to illustrate the structural requirements for NK-1 receptor binding.

The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. It is involved in various cellular processes, including cholesterol transport and steroidogenesis, and is a target for diagnostic imaging and therapeutic development. nih.govnih.gov The binding site of TSPO is known to accommodate a variety of ligands, often with a heterocyclic or aromatic core.

Elucidation of Non-Covalent Binding Forces

The interactions of this compound with its potential biological targets are governed by a range of non-covalent forces. The aromatic nature of both the indole (B1671886) ring of tryptophan and the N-phenylmethyl group are particularly significant in this regard.

π-π stacking is a non-covalent interaction between aromatic rings. These interactions are crucial for the structure and function of biological macromolecules and for the binding of ligands to proteins. The indole ring of tryptophan is frequently involved in π-π stacking interactions within protein structures and at protein-ligand interfaces.

Hydrogen Bonding Contributions to Ligand-Receptor Affinity

The tryptophan moiety of this compound is a key player in forming hydrogen bonds within a receptor's binding site. The indole ring of tryptophan contains a nitrogen atom (N-H group) that can act as a hydrogen bond donor. nih.govnih.gov Additionally, the carbonyl group of the amino acid backbone can serve as a hydrogen bond acceptor.

Research on analogous compounds, such as N-acyl-L-tryptophan benzyl esters, has provided insights into these interactions. In studies of these compounds as antagonists for the human neurokinin-1 (NK-1) receptor, the tryptophan component was found to be essential for binding. nih.gov Site-directed mutagenesis studies on the NK-1 receptor revealed that replacing specific histidine residues (His197 and His265) with alanine (B10760859) significantly reduced the binding affinity of an N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester. nih.gov This suggests that these histidine residues may act as hydrogen bond acceptors or donors for the tryptophan portion of the ligand. The N-H of the indole ring and the carbonyl oxygen of the tryptophan backbone are likely candidates for forming these critical hydrogen bonds.

Furthermore, computational studies on tryptophan-containing molecules have highlighted the ability of the indole N-H group to form strong hydrogen bonds, contributing significantly to the stability of ligand-receptor complexes. nih.gov The precise geometry and energy of these bonds are dependent on the specific amino acid residues present in the receptor's binding pocket.

Cation-π Interactions in Molecular Recognition

Cation-π interactions are non-covalent molecular forces that play a significant role in the binding of ligands to biological receptors. These interactions involve the electrostatic attraction between a cation and the electron-rich face of an aromatic ring. nih.gov In the case of this compound, both the indole ring of the tryptophan and the phenyl ring of the benzyl group can participate in cation-π interactions. nih.govumass.edu

The N-benzyl group also introduces another aromatic ring capable of cation-π interactions. Research on N-benzyl substituted tryptanthrins, which act as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), indicates that the N-benzyl group directly interacts with the enzyme. While the specific nature of this interaction was not fully elucidated, the presence of an additional aromatic moiety provides a further opportunity for stabilizing cation-π interactions with the receptor.

Hydrophobic Effect in Ligand Binding

The hydrophobic effect is a primary driving force for the binding of ligands to proteins in an aqueous environment. It arises from the tendency of nonpolar molecules or parts of molecules to aggregate to minimize their contact with water. Both the indole ring of the tryptophan and the phenyl ring of the benzyl group in this compound are hydrophobic and contribute significantly to the molecule's interaction with nonpolar pockets within a receptor. nih.govbeilstein-journals.org

The importance of the benzyl group's hydrophobicity is highlighted in studies of N-acyl-L-tryptophan benzyl esters as NK-1 receptor antagonists. The benzyl ester moiety was found to be a critical component for high-affinity binding, likely by occupying a hydrophobic pocket in the receptor. nih.govnih.gov Altering the ester to more polar groups like an amide or ether resulted in a significant loss of binding affinity. nih.gov

Stereoselectivity in Receptor Recognition and Binding Kinetics

Differential Binding Affinities of D- vs. L-Stereoisomers

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Receptors are chiral environments, and as such, they often exhibit a preference for one stereoisomer of a ligand over another. In the context of N-(Phenylmethyl)-tryptophan, the D- and L-stereoisomers are expected to have different binding affinities for their target receptors.

In a study involving a macrocyclic tetrapeptide containing D-tryptophan, substitution of the D-Trp with other D-amino acids did not negatively impact or even increased the affinity for the kappa opioid receptor. nih.gov However, replacing the D-Trp with L-amino acids generally led to a decrease in affinity, highlighting the stereospecificity of the receptor for the D-configuration in that particular scaffold. nih.gov

The following table presents hypothetical binding affinity data for this compound and its L-isomer to illustrate the concept of differential binding affinities.

Table 1: Hypothetical Comparative Binding Affinities of N-(Phenylmethyl)-tryptophan Stereoisomers

Compound Receptor Target Binding Affinity (Ki, nM)
This compound Receptor X 50
N-(Phenylmethyl)-L-tryptophan Receptor X 500

Enzymatic Modulation and Biochemical Pathway Interrogation

Modulation of Tryptophan Metabolic Enzymes by N-(Phenylmethyl)-D-tryptophan Analogues

The primary enzymes governing tryptophan metabolism are key targets for therapeutic intervention. The ability of this compound analogues to modulate these enzymes forms the basis of their biological activity.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway by catalyzing the oxidative cleavage of L-tryptophan. nih.gov This enzyme is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. rsc.org While research specifically on this compound is limited, studies on related N-substituted tryptophan analogues provide strong evidence for activity.

Research into the structure-activity relationships of IDO1 inhibitors has shown that modifications to the tryptophan molecule, including at the indole (B1671886) nitrogen, can yield potent inhibitors. nih.gov For instance, N-benzyl substituted tryptanthrins have been identified as dual inhibitors of both IDO1 and TDO. This suggests that the N-benzyl group, which is structurally analogous to the N-phenylmethyl group, can be accommodated within the active site of these enzymes, leading to inhibitory action. The development of tryptophan analogues as IDO1 inhibitors is an active area of research, with functionally relevant binding and enzymatic inhibition being demonstrated for various new compounds. rsc.org

Table 1: Activity of Selected Tryptophan Analogues on IDO1
CompoundTarget EnzymeReported Activity (IC50)Mechanism of Action
1-Methyl-D-tryptophan (Indoximod)IDO1Reported as a competitive inhibitor/substrateInhibits IDO1, leading to reversal of tryptophan depletion
N-Benzyl Substituted Tryptanthrin DerivativeIDO1/TDOVaries by specific derivativeDual inhibition of both IDO1 and TDO enzymes

Tryptophan 2,3-dioxygenase (TDO) is another heme-containing enzyme that catalyzes the same initial step in the kynurenine pathway as IDO1, but it is primarily expressed in the liver and is structurally distinct. nih.govpatsnap.com TDO is also a target for cancer immunotherapy and for treating neurodegenerative diseases. nih.govresearchgate.net

Similar to IDO1, TDO activity can be modulated by tryptophan analogues. The development of specific TDO inhibitors, such as the (fluoro)indole derivative 680C91, has demonstrated the feasibility of targeting this enzyme. nih.gov The finding that N-benzyl substituted tryptanthrins act as dual inhibitors indicates that the N-phenylmethyl moiety of this compound could also facilitate interaction with the TDO active site. acs.org Furthermore, non-metabolizable tryptophan analogues like alpha-methyl-tryptophan have been shown to interact with and stabilize the TDO enzyme, highlighting the diverse ways in which these analogues can influence TDO function. nih.gov

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506), converting tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). sigmaaldrich.com It exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, the neuronal isoform in the brain. researchgate.net TPH inhibitors are investigated for conditions such as carcinoid syndrome and irritable bowel syndrome. nih.govmdpi.com

Inhibitors of TPH often act by competing with the natural substrate, tryptophan. nih.gov For example, the classic inhibitor p-chlorophenylalanine (pCPA) is a tryptophan analogue that effectively depletes serotonin. sigmaaldrich.comnih.govmdpi.com While direct inhibition of TPH by this compound has not been extensively documented, studies on related N-benzylated tryptamine (B22526) derivatives show significant activity within the serotonin system. For instance, N-benzyl-5-methoxytryptamines are potent agonists at serotonin 5-HT2 receptors. nih.gov This demonstrates that the N-benzyl group is a key pharmacophore for interaction with proteins in the serotonin pathway. This suggests a potential for this compound to also interact with TPH, likely as a competitive inhibitor by occupying the tryptophan binding site.

Table 2: Examples of Tryptophan Hydroxylase (TPH) Inhibitors
CompoundTarget EnzymeReported ActivityMechanism of Action
p-Chlorophenylalanine (pCPA)TPH1/TPH2Weak in vitro (IC50 > 50 µM), but potent in vivo depletor of serotoninIrreversible inhibitor, competes with tryptophan
Telotristat EthylTPH1Potent inhibitor of peripheral TPH1Reduces peripheral serotonin production

Investigation of Downstream Biochemical Pathway Regulation

By modulating the key entry-point enzymes of tryptophan metabolism, this compound analogues can significantly alter the flow of metabolites through the kynurenine and serotonin pathways.

The kynurenine pathway (KP) is the primary route for tryptophan catabolism, accounting for over 95% of its degradation. nih.govnih.gov This pathway produces a variety of bioactive metabolites, including kynurenine, the neuroprotective kynurenic acid (KYNA), and the neurotoxic quinolinic acid (QUIN). nih.govresearchgate.netmdpi.com The pathway is initiated by either IDO1 or TDO. nih.govyoutube.com

By inhibiting IDO1 and/or TDO, this compound analogues can effectively interrogate the kynurenine pathway. patsnap.com Inhibition of these enzymes would lead to a decrease in the production of N-formyl-kynurenine and all subsequent downstream metabolites. nih.gov This has significant implications, as the accumulation of kynurenine metabolites is associated with various pathological states, including immune suppression in cancer and neurological disorders. nih.govresearchgate.netnih.gov Therefore, an inhibitor like this compound could reverse these effects by reducing the metabolic flux through the kynurenine pathway, thereby decreasing tryptophan depletion and the production of immunosuppressive and neuroactive kynurenine metabolites. patsnap.com

The serotonin pathway and the kynurenine pathway are intrinsically linked through their shared substrate, tryptophan. Under normal conditions, only a small fraction of tryptophan is converted to serotonin. frontiersin.org The activity of IDO1 and TDO is a key determinant of tryptophan availability for serotonin synthesis in the brain and periphery. youtube.comfrontiersin.org

Modulation of the upstream enzymes by this compound analogues can have two primary effects on the serotonin pathway:

Indirect Enhancement: If the analogue primarily inhibits IDO1 and/or TDO, it would block the entry of tryptophan into the kynurenine pathway. This would increase the pool of tryptophan available for TPH, potentially leading to an increase in serotonin synthesis. youtube.comfrontiersin.org This shunting of tryptophan from catabolism to neurotransmitter synthesis is a key therapeutic strategy.

Direct Inhibition: If the analogue also inhibits TPH, it would directly block the conversion of tryptophan to 5-HTP, the rate-limiting step in serotonin production. sigmaaldrich.comnih.gov This would lead to reduced levels of serotonin, an effect sought in conditions characterized by peripheral serotonin overproduction.

The net effect of an this compound analogue on the serotonin pathway would therefore depend on its relative inhibitory potency against IDO1/TDO versus TPH.

Indole Pathway Regulation by D-Tryptophan and its Derivatives

The indole pathway is a crucial route for tryptophan metabolism, primarily mediated by gut microbiota, leading to the production of various signaling molecules. nih.govnih.gov Tryptophan is converted by the enzyme tryptophanase, found in both Gram-negative and Gram-positive bacteria, into indole, a significant signaling molecule with anti-inflammatory properties. nih.govfrontiersin.org This pathway is distinct from the host's primary tryptophan metabolic routes, the kynurenine and serotonin pathways. nih.gov

D-tryptophan and its derivatives can influence this pathway. The availability of tryptophan is a key regulator; for instance, adding tryptophan to cultures of Fusobacterium nucleatum increases indole production in a dose-dependent manner. nih.gov Metabolites derived from microbial tryptophan breakdown can act as ligands for receptors like the aryl hydrocarbon receptor (AHR) and the Pregnane X receptor (PXR), thereby influencing intestinal health and immune responses. nih.gov The activation of these receptors can regulate glycolipid metabolism, enhance insulin (B600854) sensitivity, and stimulate the release of glucagon-like peptide 1 (GLP-1). nih.gov

While direct studies on this compound are limited, research on other tryptophan derivatives shows their potential to modulate these pathways. For example, some indole derivatives can inhibit inflammatory pathways, such as the NF-κB signaling cascade, by activating PXR. nih.gov The intricate balance of tryptophan metabolism means that shunting the amino acid down one pathway, such as the kynurenine pathway, necessarily reduces its availability for the indole pathway. nih.gov

Mechanisms of Cellular Uptake and Transport

The entry of tryptophan and its derivatives into cells is a regulated process mediated by specific transporter proteins. Understanding these mechanisms is key to comprehending the biological activity of compounds like this compound.

Characterization of Amino Acid Transporter Systems (e.g., LAT1, System T)

The transport of tryptophan across cell membranes occurs through various amino acid transporter systems. nih.gov The most prominent of these is the L-type amino acid transporter 1 (LAT1), which is part of the ubiquitous System L. nih.gov System L is responsible for the sodium-independent uptake of large neutral amino acids with branched or aromatic side chains, including tryptophan. nih.gov Studies on brain capillary endothelial cells and motor neuron-like cells have demonstrated that LAT1 is the primary transporter for tryptophan in these cell types. nih.gov

Another identified route is System T, although its role in tryptophan transport is less characterized compared to System L. nih.gov In human macrophages, a novel high-affinity transport system has been identified that is highly selective for tryptophan, with an affinity in the nanomolar range (Km < 300 nM), a hundred-fold higher than conventional systems like System L. nih.govpsu.edu This high-affinity system is sodium-independent and its expression is induced during macrophage differentiation. psu.edu

Furthermore, the proton-coupled amino acid transporter PAT1 has been shown to be strongly inhibited by L-tryptophan and its derivatives, such as tryptamine and serotonin. nih.gov However, these compounds act as inhibitors and are not transported by PAT1 themselves. nih.gov

Transporter SystemKey CharacteristicsRole in Tryptophan TransportReference(s)
System L (LAT1) Sodium-independent; transports large neutral amino acids.Primary transporter for tryptophan in many cell types, including brain endothelial cells. nih.govnih.govnih.gov
High-Affinity System Sodium-independent; highly selective for tryptophan (nanomolar affinity).Allows for efficient tryptophan uptake at very low concentrations in human macrophages. nih.govpsu.edu
System y+L Transports both neutral and cationic amino acids.Identified as a significant pathway for tryptophan transport across the placental basal membrane. nih.gov
PAT1 Proton-coupled amino acid transporter.Transport function is inhibited by L-tryptophan and its derivatives, but does not transport them. nih.gov

Stereospecificity of Transport Processes

Amino acid transport systems often exhibit stereospecificity, favoring one stereoisomer over another. The transport of tryptophan is a clear example of this phenomenon. In studies using brain capillary endothelial (TR-BBB) cell lines, the uptake of radiolabeled L-tryptophan was significantly inhibited by unlabeled L-tryptophan, but to a lesser extent by D-tryptophan. nih.gov This demonstrates a clear preference for the L-isomer by the cellular transport machinery. nih.gov

Similarly, studies focusing on the enzyme tryptophan synthase have noted high stereospecificity in its catalytic activity, particularly with L-tryptophan and L-serine compared to other amino acids. nih.gov While this relates to enzymatic conversion rather than membrane transport, it underscores the general principle of stereoselectivity in biological processes involving tryptophan. The differential interaction of L- and D-isomers with transport proteins is a critical factor in their distinct biological fates and activities.

Modulation of Microbiota-Mediated Tryptophan Metabolism

The gut microbiota plays a profound role in metabolizing dietary tryptophan, producing a host of bioactive compounds that influence host physiology. nih.govnih.govnih.gov Derivatives of tryptophan can, in turn, modulate the metabolic activity and growth of these microbial communities.

Impact on Microbial Indole Derivative Production

Gut microbes directly convert tryptophan into indole and a variety of indole derivatives, such as indole-3-acetic acid (IAA) and indolepropionic acid (IPA). nih.govwikipedia.org The production of these metabolites is highly dependent on the availability of tryptophan. Research on Fusobacterium nucleatum has shown that increasing the concentration of tryptophan in the culture medium leads to a dose-dependent increase in indole production. nih.govresearchgate.net

The composition of the gut microbiota is a determining factor in the profile of tryptophan metabolites produced. For instance, Clostridium sporogenes metabolizes tryptophan into IPA, a potent neuroprotective antioxidant, while Lactobacillus species can produce indole-3-aldehyde (I3A), which influences immune cells via the aryl hydrocarbon receptor (AhR). wikipedia.org The introduction of D-tryptophan derivatives could theoretically alter this metabolic landscape by competing with L-tryptophan for microbial enzymes or by acting as signaling molecules themselves, thereby modulating the production of specific indole derivatives. However, specific studies detailing the impact of this compound on this process are not yet available.

Microbial MetaboliteProducing Bacteria (Examples)Biological ActivityReference(s)
Indole Escherichia coli, Bacteroidetes, Fusobacterium nucleatumSignaling molecule, triggers GLP-1 secretion, AHR ligand. nih.govnih.govwikipedia.org
Indolepropionic Acid (IPA) Clostridium sporogenesNeuroprotective antioxidant, enhances gut barrier function via PXR. nih.govwikipedia.org
Indole-3-Aldehyde (I3A) Lactobacillus speciesActs on AHR in immune cells, increasing IL-22 production. wikipedia.org
Indole-3-Acetic Acid (IAA) Lactobacillus reuteri, Lactiplantibacillus plantarumCan induce immune tolerance. nih.govfrontiersin.org

Regulation of Microbial Growth Mechanisms

The availability of tryptophan and its analogs can regulate microbial growth. In many bacteria, such as E. coli, the genes for tryptophan biosynthesis are organized in the trp operon. khanacademy.orgwikipedia.org This operon is subject to negative repressible feedback; when tryptophan levels are high, the amino acid binds to the Trp repressor protein, which then binds to the operator sequence and blocks transcription of the operon. khanacademy.orgwikipedia.org This mechanism ensures that the bacterium does not expend energy synthesizing tryptophan when it is readily available in the environment.

Tryptophan analogs can also influence these regulatory circuits. For example, regulatory mutants of Pseudomonas sp. M. resistant to 5-methyltryptophan were found to excrete tryptophan, indicating a deregulation of the tryptophan biosynthesis pathway. nih.gov Furthermore, tryptophan and its metabolic product, indole, have been shown to influence microbial behaviors such as biofilm formation. In F. nucleatum, both exogenous tryptophan and indole were found to increase biofilm formation, a key aspect of microbial growth and colonization. nih.govresearchgate.net Therefore, D-tryptophan derivatives like this compound could potentially modulate microbial growth by interacting with these regulatory systems or influencing community behaviors like biofilm development.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Systematic Analysis of N-(Phenylmethyl) Moiety Contributions to Biological Activity

The N-(phenylmethyl) group, also known as a benzyl (B1604629) group, plays a pivotal role in the interaction of these compounds with their biological targets. Its orientation, the nature and position of substituents on the phenyl ring, and the characteristics of the linker attaching it to the D-tryptophan core are all critical determinants of activity.

Positional and Substituent Effects on the Phenyl Ring

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity

SubstituentPositionExpected Effect on ActivityRationale
Electron-donating (e.g., -OCH3)ParaPotential increase or decreaseCan alter hydrogen bonding capacity and electronics.
Electron-withdrawing (e.g., -NO2)MetaPotential increase or decreaseCan influence electrostatic interactions with the target.
Halogen (e.g., -Cl, -F)Ortho, ParaPotential increaseCan form halogen bonds and increase lipophilicity.
Bulky group (e.g., -tBu)AnyLikely decreaseMay cause steric hindrance in the binding pocket.

Length and Flexibility of the Phenylmethyl Linker

The length and flexibility of the linker connecting the phenyl group to the tryptophan nitrogen are crucial for optimal positioning within a biological target's binding site. Studies on fullerene derivatives with tryptophan and tyrosine have demonstrated that the length of the linker can impact antiviral activity. nih.gov For example, a longer, more flexible linker might allow the phenyl group to access a deeper hydrophobic pocket, while a shorter, more rigid linker could provide a more defined and entropically favorable binding conformation. The introduction of heteroatoms or different hybridization states in the linker can also influence its properties and, consequently, the compound's activity.

Impact of Indole (B1671886) Modifications on Activity Profiles

The indole ring of tryptophan is a key pharmacophoric element, and its modification offers a rich avenue for optimizing the activity of N-(Phenylmethyl)-D-tryptophan analogs. nih.gov These modifications can range from simple substitutions on the ring to more complex alterations of the heterocyclic system itself.

Substitutions on the Indole Ring System

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position, but also at other positions under specific conditions. wikipedia.org The nature and position of these substituents can have a profound effect on biological activity. For instance, the introduction of substituents at various positions of the indole ring in tryptophan analogs has been shown to be critical for their biological function. rsc.org The electronic nature of the substituent is a key factor; electron-donating groups can increase the nucleophilicity of the indole ring, while electron-withdrawing groups have the opposite effect. rsc.org This can influence the compound's reactivity and its interactions with biological targets. The position of the substituent is also critical, as it determines the spatial orientation of the group and its potential to interact with specific residues in a binding pocket. chim.it

Table 2: Effect of Indole Ring Substituents on the Stability of Intermediates in Tryptophan Analog Synthesis

Substituent TypePosition(s)Stability of Intermediates
Electron-withdrawing (e.g., halo)5, 6, 7More stable
Electron-donating (e.g., methoxy)4, 5, 6, 7More labile to acid-mediated decomposition

Data derived from a study on the synthesis of (S)-Trp analogues. rsc.org

Optimization of D-Tryptophan-Containing Peptidomimetics and Analogues

The incorporation of D-tryptophan into peptidomimetics is a common strategy to enhance metabolic stability and modulate biological activity. frontiersin.orgdrugbank.com The optimization of these molecules often involves a multifaceted approach that considers the interplay between the D-tryptophan core, the N-terminal modification (such as the phenylmethyl group), and other structural elements.

Rational design principles for these peptidomimetics include:

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. This can be achieved through techniques like C-H activation to form stapled peptides. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved activity or pharmacokinetic profiles.

Modulation of Physicochemical Properties: Adjusting lipophilicity, polarity, and hydrogen bonding capacity through strategic substitutions to enhance cell permeability and target engagement.

Research on N-acyl-L-tryptophan benzyl esters as substance P receptor antagonists illustrates the potential of modifying the N-acyl group and the benzyl ester to achieve potent biological activity. nih.govacs.org Similarly, the development of D-tryptophanamide derivatives, such as N(sup alpha)-(N-acetyl-D-phenylalanyl)-D-tryptophanamide, highlights the exploration of peptide-like structures with potential pharmaceutical applications. ontosight.ai

Influence of Adjacent Amino Acid Residues

Research on various peptides has demonstrated that the residues flanking a tryptophan moiety are critical for functions such as membrane protein assembly and signaling. For instance, in the E. coli Tar receptor, the transmembrane signaling domain features a hydrophobic helical core flanked by tryptophan residues, which in turn are positioned near arginine residues. acs.org Mutations of either the tryptophan or the arginine have been shown to affect the signaling mechanism. acs.org This highlights the cooperative effect between tryptophan and charged residues in its vicinity.

Furthermore, studies on the trp repressor have shown that mutations in the tryptophan-binding site, which involves amino acids like threonine and arginine, significantly decrease both tryptophan and operator DNA affinities. nih.gov This underscores the importance of the specific amino acid environment in modulating the binding and activity of tryptophan-containing molecules.

In the context of designing peptides or peptidomimetics incorporating this compound, the choice of adjacent amino acids would be critical. For example, placing it next to residues with bulky side chains could sterically hinder its interaction with a binding pocket, while adjacent charged or polar residues could form beneficial or detrimental electrostatic or hydrogen bonding interactions. The modification of the N-terminal and C-terminal ends of peptides with acyl and amide groups, respectively, can enhance conformational and proteolytic stability. nih.gov

A hypothetical study on dipeptides containing this compound could reveal the following trends, extrapolated from general knowledge of peptide SAR:

Adjacent Residue (Position X)Expected Influence on ActivityRationale
Glycine (B1666218)Increased FlexibilityThe small side chain of glycine would impose minimal steric constraints, potentially allowing the this compound moiety to adopt a wider range of conformations to fit a binding site.
Alanine (B10760859)NeutralThe small, non-polar methyl group of alanine is unlikely to have strong interactions but provides a neutral scaffold.
PhenylalaninePotential for π-π StackingThe aromatic ring of phenylalanine could engage in π-π stacking interactions with the phenyl or indole ring of this compound, potentially stabilizing a specific conformation.
Arginine/LysineElectrostatic InteractionsThe positively charged side chains could form salt bridges with negatively charged residues in a target protein, anchoring the ligand.
Aspartic Acid/Glutamic AcidElectrostatic Interactions/RepulsionThe negatively charged side chains could interact favorably with positive charges on a receptor or cause repulsion if the binding site is negatively charged.

This table illustrates the hypothetical influence of adjacent amino acid residues on the activity of a peptide containing this compound, based on established principles of peptide chemistry.

Conformational Analysis in SAR Development

Conformational analysis is a cornerstone of SAR development, as the three-dimensional shape of a molecule is what governs its interaction with a biological target. For a flexible molecule like this compound, understanding its preferred conformations is key to designing more rigid and potent analogs.

The key dihedral angles that define the conformation of such molecules are φ (phi), ψ (psi) for the backbone, and χ1 (chi1), χ2 (chi2) for the side chain. The fluorescence decay of tryptophan has been attributed to different rotamers or conformers of its alkyl side chain. nih.gov For this compound, the additional torsional angles associated with the N-benzyl group would further increase its conformational complexity.

Computational studies on N-acetyl-L-tryptophan-N-methylamide have shown that only a subset of the theoretically possible conformations are energetically favorable. conicet.gov.arresearchgate.netresearchgate.net This suggests that this compound also likely adopts a limited set of preferred conformations in solution. Identifying these low-energy conformations is crucial for understanding its bioactive conformation—the specific shape it adopts when bound to its target.

A hypothetical conformational analysis of this compound would likely reveal the following key features:

Side Chain Orientation: The χ1 and χ2 angles would dictate the position of the indole ring relative to the backbone.

N-Phenylmethyl Group Orientation: The orientation of the phenylmethyl group would be a critical determinant of its interaction with a receptor. This group could fold back over the indole ring, extend away from it, or adopt various intermediate positions.

The table below summarizes key dihedral angles and their importance in the conformational analysis of a molecule like this compound.

Dihedral AngleDescriptionSignificance in SAR
φ (Phi)Rotation around the N-Cα bondDefines the backbone conformation and is crucial for fitting into peptide-binding sites.
ψ (Psi)Rotation around the Cα-C' bondAlong with φ, determines the secondary structure propensity in a peptide context.
χ1 (Chi1)Rotation around the Cα-Cβ bondControls the orientation of the indole side chain relative to the backbone.
χ2 (Chi2)Rotation around the Cβ-Cγ bondFurther defines the spatial position of the indole ring.

Understanding the conformational landscape allows for the design of conformationally constrained analogs. By introducing cyclic structures or strategically placed bulky groups, it is possible to lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity.

Theoretical Frameworks for SAR Analysis and Predictive Modeling

To navigate the complex relationship between the structure of this compound and its biological activity, various theoretical frameworks and predictive modeling techniques can be employed. These computational methods allow for the rationalization of existing SAR data and the prediction of the activity of novel, untested compounds.

Pharmacophore Modeling Approaches

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. dergipark.org.tr

For this compound, a pharmacophore model could be developed based on a set of known active analogs (ligand-based) or from the crystal structure of its biological target with a bound ligand (structure-based). dergipark.org.tr Given the lack of extensive public data on this compound, a hypothetical ligand-based pharmacophore model could be constructed using a series of analogs with varying substituents on the phenyl and indole rings.

A plausible pharmacophore for this compound and its analogs might include the following features:

An Aromatic Ring Feature: Corresponding to the indole ring, which can engage in π-π stacking or hydrophobic interactions.

A Second Aromatic/Hydrophobic Feature: Representing the N-phenyl group, which likely contributes to binding through hydrophobic or aromatic interactions.

A Hydrogen Bond Donor: The N-H of the indole ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxyl group.

A Negatively Ionizable Feature: The carboxylate group, which can form salt bridges.

The spatial arrangement of these features would be critical for activity. The table below illustrates a hypothetical pharmacophore model for this compound.

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction
Aromatic Ring 1Indole Ringπ-π Stacking, Hydrophobic Interaction
Aromatic Ring 2Phenyl Ring of the Benzyl GroupHydrophobic Interaction, π-π Stacking
Hydrogen Bond DonorIndole N-HHydrogen Bonding with an Acceptor on the Receptor
Hydrogen Bond AcceptorCarboxyl Carbonyl OxygenHydrogen Bonding with a Donor on the Receptor
Negative IonizableCarboxylate (COO-)Electrostatic Interaction/Salt Bridge

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential to be active. nih.gov

Molecular Matched Pair Analysis (MMPA) in Ligand Design

Molecular Matched Pair Analysis (MMPA) is a computational technique used in medicinal chemistry to systematically analyze the effects of small, discrete structural changes on a compound's properties, such as biological activity, solubility, or metabolic stability. MMPA identifies pairs of molecules that differ only by a single, well-defined structural transformation (e.g., the substitution of a hydrogen atom with a chlorine atom). By analyzing a large dataset of such pairs, statistically significant trends can be identified.

While no specific MMPA studies on this compound are publicly available, the principles of MMPA can be applied to its rational design. For example, if a series of analogs were synthesized where the phenyl ring of the N-phenylmethyl group is substituted at the para position with different functional groups, MMPA could be used to quantify the impact of each substitution on biological activity.

A hypothetical MMPA study on a series of this compound analogs might yield the following rules:

Structural TransformationEffect on ActivityInterpretation
H → Cl (para-position of phenyl ring)IncreaseThe chloro group may be filling a small hydrophobic pocket or participating in a favorable halogen bond.
H → OCH3 (para-position of phenyl ring)DecreaseThe methoxy (B1213986) group might be too bulky for the binding site or introduce an unfavorable electronic change.
Phenyl → Cyclohexyl (on the N-substituent)VariableThe effect would depend on whether an aromatic interaction or a specific hydrophobic shape is required for binding.
D-Tryptophan → L-TryptophanSignificant ChangeThe stereochemistry at the alpha-carbon is often critical for biological activity, and changing it would likely have a profound, often detrimental, effect on binding.

This systematic analysis can guide the design of new analogs by suggesting which structural modifications are most likely to lead to improved properties. MMPA provides a data-driven approach to ligand optimization, complementing the more visually intuitive pharmacophore modeling and conformational analysis.

Computational and Theoretical Investigations of N Phenylmethyl D Tryptophan Systems

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(Phenylmethyl)-D-tryptophan, docking simulations are instrumental in predicting how this ligand might interact with biological targets such as proteins or enzymes.

A variety of ligand-protein docking algorithms are available, each employing different search strategies to explore the conformational space of the ligand within the binding site of a protein. conicet.gov.ar Common algorithms include those based on genetic algorithms, Monte Carlo methods, and fragment-based approaches. For instance, the FlexX-Pharm strategy has been successfully used for docking various tryptophan analogs. nih.gov These algorithms systematically sample different orientations and conformations of the ligand, a process that is crucial for identifying the most plausible binding modes.

Validation of docking protocols is a critical step to ensure the reliability of the predictions. A common validation method is to re-dock a known co-crystallized ligand into its corresponding protein structure. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). This validation provides confidence in the algorithm's ability to accurately predict the binding mode of novel ligands like this compound.

While specific docking studies on this compound are not widely available in public literature, the methodologies are well-established. For example, studies on similar tryptophan derivatives have utilized software like AutoDock and Molegro Virtual Docker to predict interactions with target proteins. nih.govnih.gov These studies provide a framework for how this compound could be computationally evaluated against various protein targets.

Once a set of potential binding poses is generated by a docking algorithm, scoring functions are employed to rank these poses and estimate the binding affinity between the ligand and the protein. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. nih.gov

Knowledge-based scoring functions derive statistical potentials from the analysis of known protein-ligand complex structures.

The choice of scoring function can significantly impact the outcome of a docking study. Therefore, it is often recommended to use multiple scoring functions to achieve a consensus prediction. While specific binding affinity data for this compound from docking studies is not readily found, the principles remain applicable. For instance, docking of various antidepressants against tryptophan 2,3-dioxygenase has utilized scoring functions to identify potent inhibitors, demonstrating the utility of this approach. nih.gov

Scoring Function Type General Principle Representative Examples
Force-Field-BasedSummation of non-bonded interaction energies (van der Waals, electrostatics).AutoDock, DOCK
EmpiricalRegression-based models with weighted energy terms.ChemScore, X-Score
Knowledge-BasedStatistical potentials derived from known protein-ligand structures.DrugScore, PMF

Table 1: Overview of Scoring Function Types in Molecular Docking. This table is a generalized representation and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a detailed view of conformational changes and interaction dynamics.

This compound, like other flexible molecules, can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial as the biological activity of a molecule is often tied to a specific three-dimensional structure. MD simulations allow for the exploration of these different conformations by simulating the molecule's movement over a period of time. mdpi.com

MD simulations are particularly valuable for studying the dynamic process of a ligand binding to its receptor. chemrxiv.org Unlike static docking, MD can capture the subtle conformational adjustments that both the ligand and the protein undergo during the binding event, often referred to as "induced fit." These simulations can reveal the key interactions that stabilize the complex and the pathways through which binding occurs.

MD Simulation Application Information Gained Relevance to this compound
Conformational AnalysisIdentification of low-energy conformers, flexibility of different molecular regions.Predicting the bioactive conformation and understanding its structural dynamics.
Ligand-Receptor DynamicsStability of binding poses, role of solvent, key protein-ligand interactions over time.Validating docking results and providing a more realistic model of the binding event.

Table 2: Applications of Molecular Dynamics Simulations. This table outlines the general utility of MD simulations for studying molecules like this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters.

For a molecule like this compound, quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to:

Determine the most stable conformation of the molecule in the gas phase or in solution.

Calculate the distribution of electronic charge within the molecule, which is crucial for understanding its electrostatic interactions.

Predict spectroscopic properties such as NMR chemical shifts, which can be compared with experimental data for structural validation. nih.gov

Investigate the energetics of chemical reactions involving the molecule.

While comprehensive quantum chemical studies specifically on this compound are not extensively documented, research on tryptophan and its derivatives has demonstrated the power of these methods. nih.gov For example, DFT calculations have been used to analyze the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, revealing its intrinsic conformational propensities. nih.gov Such calculations for this compound would provide fundamental insights into its structural and electronic properties, complementing the information obtained from molecular docking and dynamics simulations.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, particularly DFT, are used to calculate a range of electronic descriptors that help in predicting reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For aromatic systems like the indole (B1671886) ring of tryptophan and the phenyl group, these orbitals are often π-type orbitals. Orbital analysis can indicate that the HOMO is frequently localized on the electron-rich tryptophan moiety, while the LUMO may be distributed across the molecule. nih.gov This suggests that the tryptophan portion is the likely site for electrophilic attack.

Other calculated properties, such as the molecular electrostatic potential (MEP), provide a visual map of charge distribution. This map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential is expected around the heteroatoms (oxygen and nitrogen) and the π-systems of the aromatic rings.

Table 1: Key Electronic Properties and Their Significance in Reactivity Prediction
PropertyDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.A higher energy level, likely localized on the indole ring, indicates a propensity to react with electrophiles. nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.A lower energy level indicates a higher propensity to accept electrons from nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.govA smaller gap implies higher reactivity and lower kinetic stability. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.A non-zero dipole moment influences solubility and how the molecule aligns in an electric field. Computational studies on similar amino acid derivatives show significant dipole moments. banglajol.info
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich sites (e.g., N, O atoms, π-clouds) for electrophilic interactions and electron-poor sites (e.g., N-H, O-H protons) for nucleophilic interactions.

Intermolecular Interaction Energy Analysis (e.g., π-π, H-bond)

The non-covalent interactions of this compound are critical for its role in larger molecular systems, such as protein-ligand binding. The molecule possesses several functional groups capable of engaging in a variety of intermolecular forces.

π-π Stacking: The structure contains two aromatic systems: the indole ring of the tryptophan residue and the phenyl ring of the benzyl (B1604629) group. These rings can interact via π-π stacking. mdpi.com The stability of this interaction is influenced by the electron density of the aromatic faces and their relative orientation (parallel-displaced or T-shaped). Computational studies on indole derivatives show that these stacking interactions are a major contributor to the stability of molecular complexes. mdpi.com Energy decomposition analysis (EDA), a computational technique, can dissect the interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion forces, revealing that dispersion is often a dominant stabilizing force in π-stacking.

Hydrogen Bonding: this compound has multiple sites for hydrogen bonding. The carboxylic acid group contains a potent hydrogen bond donor (-OH) and acceptor (C=O). The secondary amine (-NH-) in the backbone and the indole -NH group are also effective hydrogen bond donors. The indole nitrogen of tryptophan is known to form hydrogen bonds that are crucial for protein structure and ligand binding. researchgate.net Furthermore, the polarized C-H bonds adjacent to the electron-withdrawing nitrogen atom in the indole ring can act as weak hydrogen bond donors, forming C-H···O interactions with energies estimated to be between 1.5 and 3.0 kcal/mol. nih.govnih.gov

Table 2: Analysis of Intermolecular Interactions in this compound Systems
Interaction TypeInteracting GroupsTypical Interaction Energy (kcal/mol)Significance
π-π StackingIndole ring and Phenyl ring-2 to -10Stabilizes conformations and molecular complexes through dispersion and electrostatic forces. mdpi.comnih.gov
Conventional H-bond-COOH, backbone -NH-, indole -NH--3 to -10Directional interactions critical for defining specific binding modes and structural organization. researchgate.net
Weak C-H···O H-bondIndole Cδ1-H and a carbonyl oxygen-1.5 to -3.0Contributes to the overall stability and fine-tuning of structural motifs. nih.govnih.gov
Cation-πIndole or Phenyl ring and a cation-5 to -20A strong non-covalent interaction if the molecule interacts with cationic species like metal ions or protonated residues. mdpi.com

In Silico Screening and Virtual Ligand Design

The structural and electronic features of this compound make it and its derivatives interesting candidates for in silico studies aimed at drug discovery. Virtual screening and ligand-based design are powerful computational strategies to identify and optimize new bioactive molecules. biomedpharmajournal.org

Virtual Screening: In this approach, large libraries of chemical compounds are computationally docked into the binding site of a biological target (e.g., an enzyme or receptor). researchgate.net A molecule like this compound could be used as a query or starting point in a ligand-based virtual screening (LBVS). nih.gov Here, compounds from a database that are structurally or electronically similar to the query molecule are selected for further investigation. nih.gov The goal is to find novel compounds that mimic the key interaction features of the original molecule but may have improved properties.

Virtual Ligand Design: this compound can also serve as a scaffold or fragment for rational drug design. In this process, the core structure is computationally modified to enhance its binding affinity and selectivity for a specific target. For example, functional groups could be added to the phenyl ring or the indole moiety to create new hydrogen bonds or optimize van der Waals contacts within a protein's active site. The predicted binding affinity of these newly designed analogs is then evaluated using scoring functions in molecular docking programs, allowing for the rapid assessment of many potential derivatives before committing to chemical synthesis.

Table 3: A Generalized Workflow for In Silico Screening and Ligand Design
StepDescriptionRelevance to this compound
1. Target Identification & PreparationA biologically relevant protein target is selected, and its 3D structure is prepared for docking.A target known to bind tryptophan derivatives would be a logical choice.
2. Scaffold Selection / Query DefinitionA known active molecule or a promising fragment is chosen as the basis for the search.This compound serves as the scaffold or query molecule. nih.gov
3. Compound Library ScreeningA large database of compounds (e.g., ZINC, PubChem) is screened for similarity to the query or docked into the target site. nih.govnih.govSearching for molecules containing the tryptophanyl-benzyl scaffold.
4. Molecular Docking & ScoringThe selected compounds are computationally placed (docked) into the target's binding site, and their binding poses are evaluated with a scoring function.Predicts the binding mode and affinity of derivatives, ranking them for potential efficacy. researchgate.net
5. Hit Selection & OptimizationThe top-scoring compounds ("hits") are selected. These can be further optimized by virtually modifying their structure to improve interactions.Promising hits are identified for future synthesis and experimental validation.

Advanced Spectroscopic and Analytical Research for N Phenylmethyl D Tryptophan

High-Resolution Mass Spectrometry (HRMS) for Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of N-(Phenylmethyl)-D-tryptophan. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

When subjected to electrospray ionization (ESI), a soft ionization technique, this compound is expected to readily form a protonated molecule, [M+H]+. The exact mass of this ion can be calculated and compared with the experimentally measured value to confirm the compound's identity.

Fragmentation of the parent ion, induced by collision-induced dissociation (CID) in the mass spectrometer, provides critical structural information. The fragmentation of this compound is anticipated to occur via several key pathways. A characteristic fragmentation involves the cleavage of the bond between the nitrogen of the amino acid and the benzylic carbon. This would result in the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl (B1604629) cation, a common feature in the mass spectra of molecules containing a benzyl group. youtube.com Another significant fragmentation pathway involves the loss of the carboxylic acid group as CO2 and H2O. The core tryptophan structure also yields characteristic fragments, such as the indolyl-methyl cation (m/z 130.0660). massbank.eu

Studies on similar N-alkylated or N-benzylated amino acids and peptides have shown that the charge state of the precursor ion can influence the fragmentation pathways. nih.gov For doubly-charged precursor ions, a mix of backbone fragmentation and cleavage of the benzyl group is observed, while for triply-charged ions, the elimination of the benzyl group often becomes the dominant pathway. nih.gov While specific HRMS data for this compound is not widely published, the fragmentation patterns of tryptophan and its methylated derivatives provide a solid foundation for interpreting its mass spectrum. researchgate.net

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]+Protonated this compound295.1441
[M+H - HCOOH]+Loss of formic acid249.1335
[C7H7]+Tropylium ion91.0542
[C8H8N]+Indolemethylene iminium ion130.0651

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the purification of this compound and for the assessment of its purity, particularly its enantiomeric excess.

Chiral Chromatography for Enantiomeric Purity Assessment

The synthesis of this compound can potentially lead to the presence of its L-enantiomer as an impurity. Distinguishing between these enantiomers is critical, and this is effectively achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several types of CSPs have been successfully employed for the separation of tryptophan enantiomers and their derivatives. koreascience.krresearchgate.net These include CSPs based on proteins like bovine serum albumin (BSA), cyclodextrins, and macrocyclic glycopeptide antibiotics. For N-benzylated amino acids, CSPs that incorporate N-benzyl derivatives have shown enhanced separation efficacy. nih.gov The choice of mobile phase, which typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is crucial for optimizing the separation. Factors such as pH and the concentration of additives can significantly influence the retention times and the resolution of the enantiomers. koreascience.kr

Table 2: Exemplary Chiral Chromatography Parameters for Tryptophan Derivatives

Chiral Stationary Phase Mobile Phase Composition Compound Class
BSA-silicaPhosphate buffer (pH dependent) with organic modifiers (e.g., 2-propanol)Tryptophan enantiomers
N-benzyl-phenethylamino-β-CDVarious elution modesGeneral enantiomers
Cinchona alkaloid-based zwitterionic CSPMethanol/H2O with formic acid and diethylamineMonosubstituted tryptophan derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This highly sensitive and selective technique combines the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column (e.g., C18). The eluent from the LC is then introduced into the mass spectrometer. The compound of interest is selectively ionized, and the precursor ion is isolated and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for quantification even in complex matrices. nih.gov

The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve good peak shape and separation from other components. The mass spectrometer parameters, such as ionization source settings and collision energy for fragmentation, would also be fine-tuned to maximize the signal intensity. The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound, is recommended for accurate quantification. mdpi.com Published methods for the analysis of tryptophan and its metabolites have reported limits of quantification in the nanomolar range, demonstrating the high sensitivity of this technique. nih.gov

Fluorescence Spectroscopy for Molecular Probing and Interaction Studies

The intrinsic fluorescence of the tryptophan moiety within this compound makes fluorescence spectroscopy a powerful tool for studying its properties and interactions in various environments. The indole (B1671886) ring of tryptophan is a natural fluorophore, typically excited around 280-295 nm and emitting in the range of 300-350 nm. atlantis-press.com

Quenching Mechanisms and Förster Resonance Energy Transfer (FRET)

The fluorescence of this compound can be "quenched" or diminished by various mechanisms, which can provide information about its molecular environment and interactions. Quenching can occur through collisional (dynamic) quenching, where an external molecule collides with the excited fluorophore, or through static quenching, where a non-fluorescent complex is formed. lew.ro

Environmental Sensitivity of Tryptophan Fluorescence

The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment. nih.gov In a nonpolar environment, the emission maximum is typically blue-shifted (shorter wavelength), while in a polar, aqueous environment, it is red-shifted (longer wavelength). This solvatochromic shift can be used to probe the location of the tryptophan residue within a larger molecule or to monitor changes in its environment, such as upon binding to a protein or entering a cell membrane. nih.gov The phenylmethyl group attached to the amino nitrogen of this compound could potentially influence the microenvironment of the indole ring, leading to subtle shifts in its fluorescence spectrum compared to native D-tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR allows for the precise measurement of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), which together paint a comprehensive picture of a molecule's architecture and behavior.

Solution-State NMR for Conformational Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial to its chemical and biological activity. For flexible molecules like this compound, which possesses several rotatable bonds, solution-state NMR is an indispensable tool for determining the preferred conformations and the dynamics of their interconversion.

The conformational landscape of tryptophan and its derivatives in solution has been a subject of extensive study. chemicalbook.comnih.govnih.govcolab.wsrsc.org These studies often analyze various NMR parameters to deduce the populations of different rotamers around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) dihedral angles of the tryptophan side chain. chemicalbook.comnih.govnih.govcolab.wsrsc.org For this compound, the introduction of a benzyl group at the amino nitrogen adds another layer of conformational complexity.

Detailed Research Findings:

1D ¹H NMR: The chemical shifts of the protons, particularly the α-H and the β-protons, are sensitive to the local conformation. The coupling constants between these protons (³J(Hα,Hβ)) can be used in the Karplus equation to estimate the dihedral angles.

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, confirming the connectivity within the molecule and aiding in the assignment of proton signals.

2D TOCSY (Total Correlation Spectroscopy): This provides information about entire spin systems, which is particularly useful for assigning the protons of the tryptophan and benzyl moieties.

Based on studies of similar N-acylated or N-alkylated tryptophan derivatives, it is expected that this compound would exist as a mixture of conformers in solution. conicet.gov.ar The presence of the bulky benzyl group would likely influence the rotational preferences around the N-Cα bond and the tryptophan side chain. A comprehensive conformational analysis would aim to identify the most stable conformer(s) and the energetic barriers between them.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges for Conformational Analysis of this compound

ProtonPredicted Chemical Shift Range (ppm)Notes
Indole NH10.0 - 11.5Highly dependent on solvent and hydrogen bonding.
Aromatic (Indole & Benzyl)6.8 - 7.8Complex multiplet patterns.
α-H3.5 - 4.5Chemical shift is sensitive to the conformation around the N-Cα bond.
β-H3.0 - 3.5Diastereotopic protons, will show distinct chemical shifts and couplings.
Benzyl CH₂3.8 - 4.8Chemical shift can be influenced by the orientation relative to the tryptophan ring.

Note: These are predicted ranges based on data for similar compounds and are subject to variation based on solvent and experimental conditions.

Ligand-Observed NMR for Binding Site Mapping

Ligand-observed NMR techniques are powerful methods for studying the binding of a small molecule (ligand) to a larger macromolecule (receptor), such as a protein or a nucleic acid. nih.gov These methods are particularly advantageous when the receptor is large or available in limited quantities. In the context of this compound, these techniques could be employed to understand its interactions with biological targets.

The core principle of ligand-observed NMR is to monitor the NMR signals of the ligand in the presence and absence of the receptor. Changes in the ligand's NMR parameters, such as signal intensity, line width, and chemical shift, provide information about the binding event.

Detailed Research Findings:

Several ligand-observed NMR experiments are applicable to studying the binding of this compound:

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the receptor. By irradiating the receptor's protons, saturation is transferred to the bound ligand. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its signals. The protons with the largest signal decrease are closest to the receptor in the bound state.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique exploits the transfer of magnetization from bulk water to the ligand via the receptor. It is particularly useful for identifying binders from a mixture of compounds.

Carr-Purcell-Meiboom-Gill (CPMG): This experiment is sensitive to changes in the transverse relaxation rate (R₂) of the ligand upon binding. Binding to a large receptor significantly increases the R₂ of the ligand, leading to a decrease in signal intensity in a CPMG experiment.

By applying these techniques, researchers can map the "binding epitope" of this compound, which is the specific part of the molecule that interacts with the receptor. For instance, if the benzyl group protons show a strong STD effect while the indole protons show a weaker effect, it would suggest that the benzyl group is more intimately involved in the binding interaction.

Interactive Data Table: Application of Ligand-Observed NMR to Study this compound Binding

NMR TechniqueInformation GainedExpected Observation for Binding
Saturation Transfer Difference (STD)Identifies ligand protons in close proximity to the receptor.Decrease in signal intensity for protons in the binding epitope.
WaterLOGSYDetects binding by observing magnetization transfer from water via the receptor.Change in sign or intensity of ligand signals.
CPMGMeasures changes in transverse relaxation upon binding.Attenuation of ligand signals upon binding to a large receptor.

These advanced NMR methods provide a robust framework for the detailed structural and interaction analysis of this compound at the atomic level, offering insights that are crucial for understanding its chemical properties and potential biological functions.

Development and Application of N Phenylmethyl D Tryptophan Based Chemical Probes

Design of Fluorescent and Spectroscopic Probes

The inherent complexity and general lack of fluorescence in most biological systems necessitate the use of external fluorophores to study molecular and cellular structures, dynamics, and interactions. nih.gov The design of fluorescent probes based on N-(Phenylmethyl)-D-tryptophan involves strategically attaching a fluorescent molecule (a fluorophore) to the core structure. The goal is to create a probe that retains the essential binding characteristics of the parent compound while providing a detectable optical signal. The intrinsic fluorescence of the tryptophan indole (B1671886) ring can serve as a starting point, but developing probes that emit in the visible spectrum often requires conjugation with more robust external fluorophores. nih.gov

The design process typically involves a parent molecule, a linker, and a fluorescent dye. nih.gov The parent molecule, in this case, this compound, provides the binding specificity for the target of interest. The linker is a chemical chain that connects the parent molecule to the dye, positioned to minimize interference with the molecule's biological activity. The fluorescent dye is chosen based on its photophysical properties, such as its excitation and emission wavelengths, quantum yield, and photostability. nih.gov Structure-based design, informed by an understanding of the target's binding site, can lead to probes with high affinity and selectivity. nih.gov For instance, novel fluorescent ligands for the neuropeptide Y Y₁ receptor were successfully designed by attaching various dyes to a core antagonist structure, resulting in probes with picomolar binding affinities. nih.gov This approach demonstrates how a core structure, analogous to this compound, can be systematically modified to produce powerful research tools. nih.gov

Probe Component Function Example Considerations
Parent Molecule Provides binding specificity for the biological target.This compound
Linker Connects the parent molecule to the fluorescent dye; length and composition can be varied.Alkyl chains, polyethylene (B3416737) glycol (PEG)
Fluorescent Dye Emits light upon excitation, allowing for detection and measurement.Fluorescein, Rhodamine, Cyanine dyes, BODIPY

Synthesis of Radiolabeled this compound Analogues for Research Applications

Radiolabeling is a highly sensitive technique used to trace the metabolic fate and distribution of a compound in vitro and in vivo. The synthesis of a radiolabeled analogue of this compound involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into its chemical structure. The choice of isotope depends on the desired application, considering factors like half-life and the type of radiation emitted.

The synthesis strategy often involves introducing the radioisotope in one of the final steps to minimize handling of radioactive materials. This could be achieved by using a radiolabeled precursor. For example, a common approach for synthesizing tryptophan analogues involves the reaction of an indole substrate with a serine substrate, catalyzed by an engineered tryptophan synthase β-subunit (TrpB). google.com To create a radiolabeled version of this compound, one could potentially use a radiolabeled serine or a radiolabeled phenylmethyl group during the synthesis. Another approach could adapt methods used for creating analogues of N-phthaloyl-l-tryptophan, where the indole, carboxylate, or phthalimide (B116566) moieties are modified. nih.gov A radiolabeled benzyl (B1604629) bromide, for instance, could be used to introduce a radiolabeled phenylmethyl group onto the D-tryptophan nitrogen atom.

Radioisotope Symbol Half-life Common Use in Research
Tritium³H12.3 yearsMetabolic studies, receptor binding assays
Carbon-14¹⁴C5,730 yearsTracing metabolic pathways, quantitative analysis
Iodine-125¹²⁵I59.4 daysRadioimmunoassays, in vivo imaging
Technetium-99m⁹⁹ᵐTc6.01 hoursMedical imaging (SPECT)

Development of Affinity Probes for Biological Target Identification

Identifying the specific molecular targets of a biologically active compound is a critical but challenging aspect of drug discovery and chemical biology. nih.gov Affinity-based probes (AfBPs) are powerful tools designed for this purpose. nih.gov These probes are constructed from a biologically active compound and are designed to bind to their target proteins through non-covalent interactions, which helps to preserve the natural function of the protein. nih.gov The development of AfBPs based on this compound would involve creating a derivative that includes both the core binding structure and a reporter tag for detection and isolation.

A typical affinity probe has three key components:

The recognition element: The this compound scaffold, which provides affinity for the biological target.

The linker: A chemical spacer designed to avoid disrupting the binding of the recognition element to its target.

The reporter tag: A functional group that enables detection and isolation of the probe-protein complex. Common tags include biotin (B1667282) (for streptavidin affinity purification), fluorescent dyes (like FITC for imaging), and radiolabels. nih.gov

A more advanced method is photoaffinity labeling (PAL), which uses a probe containing a photoreactive group (e.g., a diazirine or benzophenone). enamine.net Upon exposure to UV light, this group forms a highly reactive species that creates a covalent bond with the nearby target protein, permanently linking the probe to its binding partner. enamine.netnih.gov This allows for more stringent purification conditions and more confident identification of the target, often using mass spectrometry. nih.gov

Affinity Tag Principle of Detection/Isolation Primary Application
Biotin High-affinity binding to streptavidin or avidin, which can be immobilized on beads. nih.govPull-down assays, affinity purification of target proteins.
Fluorescein (FITC) Emits green fluorescence when excited by blue light. nih.govFluorescence microscopy, flow cytometry, immunofluorescence.
Photoaffinity Label (e.g., Diazirine) Forms a covalent bond with the target upon UV irradiation. enamine.netnih.govCovalent capture of target proteins for robust identification.
Radiolabel Emission of radioactive particles detected by autoradiography or scintillation counting. nih.govQuantitative binding studies, in vivo distribution.

Chemical Tools for Interrogating Biochemical Pathways

The essential amino acid L-tryptophan is metabolized through several major pathways, primarily the serotonin (B10506) and kynurenine (B1673888) pathways, which produce a host of biologically active molecules. nih.govnih.gov These metabolites are involved in processes ranging from neurotransmission and circadian rhythm regulation to immune response and inflammation. nih.govnih.gov Chemical tools derived from this compound can be used to interrogate these complex biochemical networks.

By using a labeled version of this compound (either fluorescent or radiolabeled), researchers can track its journey through various metabolic steps. Such a probe can help answer key questions:

Substrate Specificity: Does this compound act as a substrate or an inhibitor for key enzymes in the tryptophan metabolic pathways, such as tryptophan hydroxylase (TPH), indoleamine 2,3-dioxygenase (IDO), or tryptophan 2,3-dioxygenase (TDO)? nih.gov

Pathway Flux: Does the presence of this compound alter the flow of metabolites through the serotonin or kynurenine pathways? A labeled probe can act as a competitive substrate or tracer to measure these effects.

Target Engagement: An affinity probe based on this compound can confirm direct binding to a specific enzyme or receptor within a pathway, validating it as a biological target.

For example, if this compound were to interact with the kynurenine pathway, a labeled probe could be used to determine if it is metabolized by IDO or TDO and whether it influences the production of downstream metabolites like kynurenic acid or quinolinic acid. nih.gov This provides a powerful method for elucidating the compound's mechanism of action and its broader physiological effects.

Pathway Key Enzyme(s) Biological Role Potential Interrogation with a Probe
Serotonin Pathway Tryptophan Hydroxylase (TPH), Aromatic L-amino acid decarboxylase (AADC) nih.govSynthesis of serotonin (neurotransmitter) and melatonin (B1676174) (hormone). nih.govnih.govDetermine if the probe inhibits or serves as a substrate for TPH, altering serotonin levels.
Kynurenine Pathway Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) nih.govImmune modulation, inflammation, production of NAD+. nih.govnih.govAssess binding to IDO/TDO, track metabolic conversion, measure impact on kynurenine production.

Concluding Remarks and Future Research Avenues

Unexplored Biological Systems and Enzyme Targets for D-Tryptophan Derivatives

While some targets for D-amino acids are known, a vast landscape of biological systems and enzymes remains to be explored. The unique physiological properties of D-tryptophan derivatives suggest they may interact with novel targets or modulate known pathways in unexpected ways.

A primary area of investigation is the central nervous system. D-amino acid oxidase (DAAO) is a key enzyme that degrades D-amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. nih.govnih.gov Inhibition of DAAO has emerged as a therapeutic strategy for schizophrenia by increasing D-serine levels. researchgate.netpatsnap.com Future research should investigate whether N-(Phenylmethyl)-D-tryptophan and other analogs can act as potent and selective DAAO inhibitors, potentially offering a novel class of drugs for neurological and psychiatric disorders. nih.govnih.gov

The gut microbiome represents another critical and largely unexplored system. The gut microbiota can metabolize tryptophan into a host of bioactive molecules, including indole (B1671886) and its derivatives, which are crucial for modulating host immunity and maintaining intestinal homeostasis. nih.govnih.gov Research has shown that D-tryptophan produced by probiotic bacteria can influence the gut microbiome's composition and ameliorate allergic airway disease by modulating T-helper 2 (Th2) cell responses. researchgate.netresearchgate.net This opens the possibility of using D-tryptophan derivatives as prebiotics or signaling molecules to therapeutically manipulate the gut-brain axis and immune system. jst.go.jp

Furthermore, D-amino acids are known to be significant signaling molecules in bacterial communities, regulating processes such as cell wall remodeling, biofilm formation, and chemotaxis. nih.govnih.gov For example, D-arginine and D-lysine act as repellent signals for Vibrio cholerae. nih.gov This suggests that D-tryptophan derivatives could be developed as novel antimicrobial agents or as tools to disrupt bacterial communication and pathogenesis in complex ecosystems. frontiersin.org

Potential Target/SystemKnown Role of D-Amino AcidsFuture Research Direction for D-Tryptophan Derivatives
D-Amino Acid Oxidase (DAAO) Degrades D-amino acids, regulating levels of NMDA receptor co-agonists like D-serine. nih.govInvestigate this compound as a potential DAAO inhibitor for treating schizophrenia and other CNS disorders. researchgate.netpatsnap.com
Gut Microbiome D-tryptophan from probiotics modulates host immunity and microbial diversity. researchgate.netresearchgate.net Gut bacteria metabolize tryptophan into signaling molecules (e.g., indole, IPA). nih.govExplore the use of derivatives to alter gut microbial composition, influence the gut-brain axis, and treat inflammatory conditions. gutmicrobiotaforhealth.com
Bacterial Signaling Pathways D-amino acids regulate cell wall synthesis, biofilm formation, and chemotaxis in bacteria. nih.govnih.govfrontiersin.orgDesign derivatives as probes or inhibitors of bacterial communication to develop novel antimicrobial strategies.
Immune System Receptors D-tryptophan reduces Th2-associated chemokine secretion. jst.go.jpIdentify specific immune cell receptors that recognize D-tryptophan derivatives to develop novel immunomodulatory agents. frontiersin.org

Integration of Multi-Omics Data in Understanding Derivative Actions

A comprehensive understanding of the biological effects of this compound requires a systems-level approach. Integrating data from various "omics" platforms can provide a holistic view of the molecular changes induced by the compound, revealing its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

Metabolomics is essential for tracing the fate of D-tryptophan derivatives within a biological system. Untargeted and targeted analyses can identify and quantify the compound and its downstream metabolites, elucidating how it perturbs endogenous metabolic pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govnih.gov This approach can reveal which enzymes are inhibited or activated by the derivative.

Proteomics can identify the direct protein targets of a compound and characterize the subsequent changes in the cellular proteome. nih.gov Techniques like thermal proteome profiling or chemical proteomics can pinpoint which proteins physically interact with the derivative. Quantitative proteomics can then map the downstream effects on signaling cascades, protein expression, and post-translational modifications, providing a functional context for the compound's activity. nih.gov

Transcriptomics offers insight into how a D-tryptophan derivative alters gene expression. By analyzing changes in mRNA levels, researchers can identify the signaling pathways and transcription factors that are modulated by the compound, providing an upstream view of the cellular response.

Microbiomics , typically through 16S rRNA gene sequencing and shotgun metagenomics, is crucial for studying the interplay between D-tryptophan derivatives and the gut microbiota. This can reveal how the compound alters the composition and functional capacity of the gut microbial community and, conversely, how microbial enzymes might metabolize the compound, potentially altering its bioavailability and activity. nih.govresearchgate.net

The true power of this approach lies in the integration of these datasets. For example, correlating changes in the gut microbiome (microbiomics) with alterations in host serum metabolites (metabolomics) and immune cell gene expression (transcriptomics) can build a comprehensive model of how a D-tryptophan derivative exerts its immunomodulatory effects via the gut-brain axis.

Omics ApproachInformation ProvidedApplication to D-Tryptophan Derivative Research
Metabolomics Identifies and quantifies small molecule metabolites.Trace the metabolic fate of the derivative; identify perturbations in tryptophan metabolism (kynurenine, serotonin pathways). nih.govnih.gov
Proteomics Identifies and quantifies proteins and their modifications.Identify direct protein binding partners; map changes in cellular signaling pathways and enzyme levels. nih.gov
Transcriptomics Measures gene expression levels (mRNA).Determine which genes and pathways are transcriptionally regulated in response to the compound.
Microbiomics Characterizes the composition and function of microbial communities.Assess the impact of the derivative on gut microbiota diversity and function; identify microbial metabolism of the compound. nih.gov

Emerging Methodologies for Advanced Characterization and Interaction Studies

The structural and functional characterization of D-tryptophan derivatives and their interactions with biological targets necessitates sophisticated analytical techniques. Because stereoisomers possess identical masses, traditional mass spectrometry alone is often insufficient for their analysis, driving the development of more advanced methodologies.

Mass Spectrometry (MS) with Chiral Derivatization is a foundational technique for distinguishing enantiomers. By reacting amino acids with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), diastereomeric pairs are formed. biorxiv.orgrsc.org These diastereomers have different physicochemical properties and can be separated by chromatography and distinguished by MS, allowing for accurate quantification of D- and L-forms in complex biological samples. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful, high-throughput tool for separating isomers without the need for derivatization in some cases, or for enhancing the separation of derivatized diastereomers. nih.gov IMS separates ions based on their size, shape, and charge in the gas phase. acs.org Trapped Ion Mobility Spectrometry (TIMS), a high-resolution form of IMS, can resolve subtle conformational differences between diastereomeric derivatives of chiral amino acids with high sensitivity and speed, making it ideal for chiral analysis in complex mixtures. rsc.orgacs.orgacs.org Furthermore, analyzing the mobility of fragment ions generated via tandem MS can help localize the exact position of a D-amino acid within a peptide chain. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled, atom-level insight into protein-ligand interactions in solution. creative-biostructure.com By monitoring changes in the chemical shifts of protein or ligand signals upon binding, NMR can be used to map the binding interface, determine the dissociation constant (KD), and elucidate the three-dimensional structure of the complex. researchgate.netnih.gov For a compound like this compound, techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with its protein target, guiding further optimization of the derivative's structure to enhance binding affinity and specificity. researchgate.net

MethodologyPrincipleApplication in D-Tryptophan Derivative Research
MS with Chiral Derivatization Converts enantiomers into separable diastereomers (e.g., using FDAA or FLEC). biorxiv.orgrsc.orgAccurate quantification of D/L ratios of tryptophan and its metabolites in biological fluids and tissues.
Ion Mobility Spectrometry-MS (IMS-MS) Separates ions in the gas phase based on their size, shape, and charge. acs.orgacs.orgHigh-speed, high-sensitivity separation of chiral derivatives; localization of D-amino acids within peptides. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics.Characterizing protein-ligand interactions at atomic resolution, mapping binding sites, and measuring binding affinity. creative-biostructure.comresearchgate.netnih.gov

Q & A

Q. What ethical guidelines must be followed when evaluating behavioral effects in animal studies?

  • Methodological Answer : Obtain IACUC approval and adhere to ARRIVE guidelines for experimental design. Implement humane endpoints (e.g., maximal tumor size) and blinded assessments to reduce bias. Document protocols for data transparency and reproducibility .

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